ent-Florfenicol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

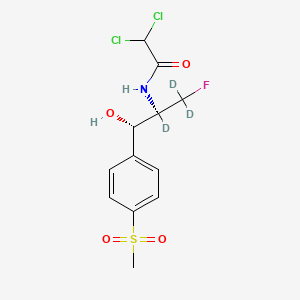

Molecular Formula |

C12H14Cl2FNO4S |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D |

InChI Key |

AYIRNRDRBQJXIF-QVCCWKKGSA-N |

Isomeric SMILES |

[2H][C@@]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-Florfenicol-d3, the deuterated enantiomer of the broad-spectrum antibiotic Florfenicol. Primarily utilized as an internal standard in analytical chemistry, this compound is instrumental for the accurate quantification of Florfenicol in complex biological matrices through mass spectrometry-based methods. This document details its chemical properties, plausible synthetic routes, and its critical role in pharmacokinetic, metabolic, and residue analysis studies. Furthermore, it outlines detailed experimental protocols for its application and visualizes key processes, including the mechanism of action of Florfenicol and a typical analytical workflow, to support researchers in drug development and food safety.

Introduction

Florfenicol is a synthetic, broad-spectrum antibiotic used extensively in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1] It functions by inhibiting protein synthesis in susceptible bacteria.[2] The accurate measurement of Florfenicol and its metabolites in biological samples is crucial for pharmacokinetic analysis, ensuring food safety by monitoring drug residues, and for metabolic studies.[3]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they are chemically identical to the analyte of interest, exhibiting similar behavior during sample preparation, chromatography, and ionization.[4] this compound, the deuterated form of the enantiomer of Florfenicol, serves this critical function. By introducing a known quantity of this compound into a sample at the beginning of the analytical process, it is possible to correct for variations and losses that may occur, thereby ensuring a high degree of accuracy and precision in the final quantification of Florfenicol.[4]

Chemical and Physical Properties

This compound is characterized by the replacement of three hydrogen atoms with deuterium atoms. This isotopic labeling results in a molecule with a higher molecular weight than its non-deuterated counterpart, enabling its differentiation in mass spectrometry.[5]

| Property | Value | Source |

| Chemical Name | 2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide | Clearsynth |

| Synonyms | rel-Florfenicol-d3 | Clearsynth |

| CAS Number | 1217619-10-7 | Clearsynth |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | Clearsynth |

| Molecular Weight | 361.23 g/mol | Clearsynth |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in methanol and other organic solvents | General chemical knowledge |

| Storage | Recommended storage at refrigerator (2-8°C) for long-term storage | Clearsynth |

Synthesis

A general approach would be:

-

Synthesis of a deuterated precursor: Preparation of a key intermediate, such as 4-(methyl-d3-sulfonyl)benzaldehyde.

-

Construction of the side chain: Reaction of the deuterated benzaldehyde with a suitable glycine equivalent to build the aminodiol side chain with the correct stereochemistry.

-

Final modifications: Subsequent chemical transformations to introduce the dichloroacetyl group and ensure the desired enantiomeric form.

It is important to note that the synthesis of such a complex molecule with specific stereochemistry and isotopic labeling requires advanced synthetic organic chemistry expertise and careful control of reaction conditions.

Mechanism of Action of Florfenicol

Florfenicol exerts its bacteriostatic action by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, which prevents the peptidyl transferase enzyme from catalyzing the formation of peptide bonds between amino acids, thereby halting protein elongation.[1][2]

Mechanism of action of Florfenicol.

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Florfenicol.[4] Its use is critical in:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Florfenicol in various animal species.[3]

-

Residue Analysis: For the monitoring of Florfenicol residues in food products derived from treated animals to ensure they do not exceed maximum residue limits (MRLs).

-

Metabolite Identification and Quantification: To aid in the precise measurement of Florfenicol and its metabolites in complex biological matrices.[3]

Experimental Protocols

The following outlines a general experimental protocol for the quantification of Florfenicol in a biological matrix (e.g., plasma, tissue) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound (Internal Standard)

-

Florfenicol analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, homogenized tissue)

Sample Preparation (Protein Precipitation)

-

Thaw biological samples to room temperature.

-

To a 100 µL aliquot of the sample in a microcentrifuge tube, add a specific volume of the this compound working solution (e.g., 20 µL of a 2 µg/mL solution).

-

Add 200-400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

LC-MS/MS Analysis

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Florfenicol and its metabolites |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor ion to product ion transitions for Florfenicol and this compound must be optimized on the specific instrument. |

Data Analysis

The concentration of Florfenicol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Florfenicol utilizing this compound as an internal standard.

Typical workflow for quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists working with the antibiotic Florfenicol. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy, precision, and reliability for the quantification of Florfenicol in various biological matrices. This technical guide serves as a foundational resource for understanding the properties of this compound and for the development and validation of robust analytical methods crucial for drug development, pharmacokinetic studies, and food safety monitoring.

References

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Chemical Properties of ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ent-Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic florfenicol. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or have an interest in this stable isotope-labeled compound.

This compound is the enantiomer of Florfenicol-d3 and serves as a valuable internal standard in analytical methodologies, particularly in pharmacokinetic and metabolic studies of florfenicol.[1] The incorporation of three deuterium atoms on the methylsulfonyl group results in a distinct mass shift, allowing for its use in mass spectrometry-based quantification to improve the accuracy and precision of analytical results.[2]

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various chemical suppliers and databases. It is important to note that while some properties are based on experimental data, others are computed.

| Property | Value | Source(s) |

| Chemical Name | 2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide | [3] |

| Synonyms | rel-Florfenicol-d3 | [3] |

| CAS Number | 1217619-10-7 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | [3][5] |

| Molecular Weight | 361.23 g/mol | [3][5] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in methanol and other organic solvents | |

| Storage Conditions | Recommended storage at refrigerator (2-8°C) for long-term storage. | [3] |

| XLogP3 | 0.8 | [8] (Computed) |

| Hydrogen Bond Donor Count | 2 | [8] (Computed) |

| Hydrogen Bond Acceptor Count | 6 | [8] (Computed) |

| Rotatable Bond Count | 6 | [8] (Computed) |

Mechanism of Action of Florfenicol

Florfenicol, the non-deuterated parent compound of this compound, exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria.[9][10] It binds to the 50S ribosomal subunit, thereby preventing the action of peptidyl transferase.[9][11] This inhibition blocks the elongation of the polypeptide chain, ultimately halting bacterial growth.[9]

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of florfenicol and its metabolites in various biological matrices.[12] The following is a generalized experimental protocol based on methodologies reported for the analysis of florfenicol using deuterated internal standards.

1. Standard and Sample Preparation

-

Stock Solutions: Prepare a stock solution of this compound (as the internal standard) in a suitable organic solvent, such as methanol or acetonitrile.[12]

-

Working Solutions: Create a series of working solutions for calibration curves and quality control (QC) samples by serially diluting the stock solutions.[12]

-

Sample Preparation:

-

Transfer a known volume of the biological sample (e.g., serum, plasma, tissue homogenate) into a microcentrifuge tube.[13]

-

Add a specific volume of the this compound internal standard working solution.[12]

-

Perform protein precipitation by adding a cold organic solvent like acetonitrile.[13]

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[13]

-

Transfer the supernatant to a clean tube for analysis.[13]

-

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[13]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[13]

-

-

Mass Spectrometry Detection:

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of florfenicol in a biological sample using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1pchem.com [1pchem.com]

- 6. densitypharmachem.com [densitypharmachem.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. This compound | C12H14Cl2FNO4S | CID 71316767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Certificate of Analysis of ent-Florfenicol-d3

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certificate of analysis for ent-Florfenicol-d3. It is intended for researchers, scientists, and drug development professionals who utilize deuterated internal standards for quantitative analysis. This document details the typical specifications, experimental protocols for quality control, and a visual representation of the analytical workflow.

Quantitative Data Summary

The data presented in a Certificate of Analysis (CoA) for a deuterated standard like this compound is crucial for ensuring the accuracy and reliability of quantitative assays. Below is a summary of typical quantitative data, including information from a CoA for the closely related compound ent-Florfenicol amine-d3, which serves as a representative example.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide | [1] |

| CAS Number | 1217619-10-7 | [1][2] |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | [1][2] |

| Molecular Weight | 361.23 g/mol | [1][2] |

| Appearance | Solid | |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [1] |

Table 2: Representative Analytical Data from a Certificate of Analysis (ent-Florfenicol amine-d3)

| Analysis | Specification | Method |

| Purity | 97.29% | HPLC |

| Isotopic Enrichment | 98.8% | MS |

| Isotopic Distribution | d3 = 96.33%d2 = 3.65%d0 = 0.02% | MS |

Note: The data in Table 2 is for ent-Florfenicol amine-d3 and is provided as a representative example of the quality control specifications for a deuterated analog in this class of compounds.[3]

Experimental Protocols

The following sections detail representative experimental methodologies for the key analyses cited in the certificate of analysis. These protocols are based on established analytical techniques for florfenicol and its analogs.

This method is a representative procedure for determining the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile. A typical starting point is a 60:40 (v/v) mixture of water (Solvent A) and acetonitrile (Solvent B).[2]

-

Flow Rate: 1.0 mL/minute.[2]

-

Column Temperature: 25°C.[2]

-

Injection Volume: 10 µL.[2]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL to create a stock solution.

-

Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

Integrate the peak areas of all observed peaks in the chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

-

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

-

Sample Preparation:

-

Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).

-

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.

-

Acquire full-scan mass spectra over a mass range that includes the molecular ions of the deuterated and non-deuterated forms of the compound.

-

-

Data Analysis:

-

Identify the isotopic cluster corresponding to the molecular ion of this compound.

-

Measure the intensities of the monoisotopic peak of the unlabeled compound (M) and the corresponding peaks for the deuterated species (M+1, M+2, M+3, etc.).

-

Calculate the isotopic enrichment by determining the relative abundance of the d3-labeled species compared to the sum of all isotopic species. The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quality control analysis of this compound.

Caption: A diagram illustrating the workflow for determining the chemical purity of this compound using HPLC.

Caption: A diagram showing the process for determining the isotopic enrichment of this compound via mass spectrometry.

References

- 1. clearsynth.com [clearsynth.com]

- 2. RO126606A0 - Analytical () method for identifying, dosing fluorfenicol and the chemically related impurities in the pharmaceutical products fluorfenidem 10%-oral solution, fluorfenidem 50 and fluorfenicol asactive pharmaceutical ingredient - Google Patents [patents.google.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. biomedres.us [biomedres.us]

An In-Depth Technical Guide to the Synthesis and Purification of ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ent-Florfenicol-d3, an isotopically labeled enantiomer of the veterinary antibiotic Florfenicol. Due to its increased molecular weight, this compound is an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. While a specific, detailed protocol for the synthesis of this compound is not publicly available, this document outlines a plausible and robust multi-step synthetic strategy adapted from established syntheses of Florfenicol and its analogs.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the introduction of the deuterium label into a key aromatic precursor. The subsequent steps involve the stereoselective construction of the aminodiol side chain, fluorination, and final acylation to yield the target molecule. The "d3" designation signifies the presence of three deuterium atoms, typically located on the methyl group of the methylsulfonyl moiety.

A logical workflow for the synthesis is depicted below:

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key transformations in the synthesis of this compound. These are based on analogous reactions reported in the literature for Florfenicol and related compounds. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of 4-(methylthio-d3)benzaldehyde

This initial step is crucial for introducing the deuterated methyl group.

-

Materials: 4-mercaptobenzaldehyde, iodomethane-d3 (CD3I), potassium carbonate (K2CO3), acetone or dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-mercaptobenzaldehyde in acetone or DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add iodomethane-d3 dropwise to the suspension.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 4-(methylthio-d3)benzaldehyde.

-

Step 2: Synthesis of (1R,2S)-2-amino-3-fluoro-1-(4-(methylthio-d3)phenyl)propan-1-ol

This multi-step transformation builds the core aminodiol structure with the desired stereochemistry.

-

Condensation: React 4-(methylthio-d3)benzaldehyde with a suitable glycine equivalent in the presence of a base to form an azlactone intermediate.

-

Ring Opening and Reduction: The azlactone is then subjected to ring-opening followed by reduction to form the corresponding amino ester.

-

Fluorination and Reduction: The ester is then fluorinated and reduced to introduce the fluorine atom and yield the aminodiol. Stereocontrol can be achieved through the use of chiral catalysts or resolving agents at various stages. A common fluorinating agent used in similar syntheses is triethylamine trihydrofluoride, which is safer to handle than gaseous reagents.[1]

-

Hydrolysis: Finally, any protecting groups are removed to yield the desired (1R,2S)-2-amino-3-fluoro-1-(4-(methylthio-d3)phenyl)propan-1-ol.

Step 3: Oxidation to ent-Florfenicol Amine-d3

The thioether is oxidized to the corresponding sulfone in this step.

-

Materials: (1R,2S)-2-amino-3-fluoro-1-(4-(methylthio-d3)phenyl)propan-1-ol, hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA), acetic acid or methanol.

-

Procedure:

-

Dissolve the aminofluoropropanol derivative in a suitable solvent such as acetic acid or methanol.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., hydrogen peroxide or m-CPBA) portion-wise, maintaining the temperature below 10 °C to control the exotherm and prevent over-oxidation.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Isolate the product through extraction and purify by recrystallization or column chromatography to yield ent-Florfenicol Amine-d3.

-

Step 4: Dichloroacetylation to this compound

The final step involves the acylation of the amino group.

-

Materials: ent-Florfenicol Amine-d3, dichloroacetyl chloride or methyl dichloroacetate, a suitable base (e.g., triethylamine), and a solvent (e.g., dichloromethane or methanol).

-

Procedure:

-

Dissolve ent-Florfenicol Amine-d3 in the chosen solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath and slowly add the dichloroacetylating agent.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Work up the reaction mixture by washing with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

-

Purification and Characterization

Purification of the final product and intermediates is critical to ensure high purity. The primary methods for purification are:

-

Column Chromatography: Utilized for the purification of intermediates and the final product, employing silica gel as the stationary phase and a suitable solvent system as the mobile phase.

-

Recrystallization: A highly effective method for purifying the final product, typically using a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.

The characterization of this compound and its intermediates is performed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the incorporation of deuterium.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC is used to determine the enantiomeric excess (ee).

Quantitative Data

While specific yields for the synthesis of this compound are not published, the following table summarizes typical performance data for the analytical use of its amine analog, ent-Florfenicol Amine-d3, as an internal standard in bioanalytical methods. This data is adapted from validated methods for the quantification of Florfenicol and Florfenicol Amine.[2]

| Parameter | Florfenicol | Florfenicol Amine |

| Matrix | Bull Serum & Seminal Plasma | Bull Serum & Seminal Plasma |

| Linearity (R²) | >0.99 | >0.99 |

| Accuracy (Bias %) | Within ±15% | Within ±15% |

| Precision (CV%) | <15% | <15% |

| Retention Time | 1.28 min | 1.24 min |

Analytical Workflow for Quantification

This compound is primarily used as an internal standard in quantitative analytical workflows, particularly for the analysis of Florfenicol and its metabolite, Florfenicol Amine, in biological samples. A typical workflow is illustrated below.

Caption: General workflow for veterinary drug residue analysis.

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, optimization of the described experimental protocols is highly recommended. The use of this stable isotope-labeled standard is crucial for the development of accurate and reliable analytical methods in drug development and food safety.

References

A Technical Guide to the Isotopic Purity and Stability of ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical considerations for ent-Florfenicol-d3, a deuterated analog of the synthetic antibiotic Florfenicol. Specifically, this document details the methodologies for assessing isotopic purity and stability, crucial parameters for its application as an internal standard in quantitative analytical studies. The protocols and data presented herein are intended to support the robust validation of analytical methods in drug development and research.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, as it directly impacts the accuracy of quantitative analyses where it is used as an internal standard.[1] The presence of unlabeled (d0) or partially labeled (d1, d2) species can interfere with the measurement of the native analyte. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecular population with a specific isotopic composition.[2]

Quantitative Data on Isotopic Distribution

While a specific certificate of analysis providing the isotopic distribution for this compound was not publicly available, a certificate of analysis for the related metabolite, ent-Florfenicol Amine-d3, provides a representative example of the expected isotopic distribution for a deuterated standard.

Table 1: Isotopic Distribution of a Representative Deuterated Standard (ent-Florfenicol Amine-d3)

| Isotopic Species | Abundance (%) |

| d0 | 0.02 |

| d2 | 3.65 |

| d3 | 96.33 |

| Total Isotopic Enrichment | 98.8 |

Source: MedchemExpress Certificate of Analysis for ent-Florfenicol amine-d3, Batch No: M000798[1]

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity for this compound is typically performed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[3]

1.2.1. Method: High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios.

Experimental Workflow:

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Protocol Details:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol.

-

Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the initial mobile phase conditions.

-

-

Instrumentation (LC-HRMS):

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode with high resolution (>60,000 FWHM) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of ent-Florfenicol.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species relative to the sum of all species to determine the isotopic distribution.

-

Stability of this compound

Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[2][4]

Stability Profile of Florfenicol

Table 2: Summary of Florfenicol Stability under Forced Degradation

| Stress Condition | Observation |

| Acidic Hydrolysis (e.g., 1N HCl at 60°C) | Degradation observed, with the formation of degradation products over time.[4] |

| Alkaline Hydrolysis (e.g., NaOH in 20% ACN at 60°C) | Rapid and total degradation observed, often within 1 hour.[4] |

| Oxidation (e.g., 10% H₂O₂ for 24h) | Stable in both solid state and solution.[4] |

| Photolysis (e.g., Exposure to UV light) | Degradation observed in solution.[4] |

| Thermal Stress (e.g., 80°C/95% RH for 10 days) | Slight degradation in solution; stable in solid form.[4] |

Experimental Protocol for Forced Degradation and Stability Studies

A stability-indicating method, typically using HPLC with UV or MS detection, is required to separate the intact drug from any degradation products.

Forced Degradation Workflow:

Caption: Workflow for a Forced Degradation Study of this compound.

Protocol Details:

-

Preparation of Stock Solution: Prepare a solution of this compound at a concentration of approximately 10 mg/mL in a suitable solvent (e.g., with 20% acetonitrile).[4]

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60°C.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and heat at 60°C.

-

Oxidative Degradation: Treat the stock solution with 10% hydrogen peroxide at room temperature.

-

Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

-

Thermal Degradation: Heat the solution and solid drug at an elevated temperature (e.g., 80°C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration (e.g., 0.5 mg/mL) with the mobile phase.[4]

-

Analyze by a validated stability-indicating HPLC method. A C18 column with a mobile phase of ammonium acetate buffer and methanol is a suitable starting point.[2] Detection can be performed by UV at 225 nm or by mass spectrometry to identify degradation products.[2]

-

-

Data Evaluation:

-

Calculate the percentage of remaining this compound at each time point.

-

Characterize any significant degradation products using LC-MS by analyzing their mass-to-charge ratios and fragmentation patterns.[2]

-

Storage and Handling

Based on supplier recommendations and the stability profile of the non-deuterated analog, this compound should be stored under controlled conditions to ensure its integrity.

-

Long-term storage: Refrigerator (2-8°C) is recommended.[6]

-

In solution: For extended periods, storage at -20°C under nitrogen is advisable, as indicated for the amine metabolite.[1]

Conclusion

This technical guide outlines the critical aspects of isotopic purity and stability for this compound. The provided experimental protocols for HRMS-based isotopic purity assessment and HPLC-based stability studies serve as a foundation for researchers to validate this essential internal standard. While specific quantitative data for this compound remains proprietary or unpublished, the data for its amine metabolite and the stability profile of florfenicol offer valuable insights. Adherence to these analytical principles will ensure the accuracy and reliability of quantitative methods employing this compound in drug development and scientific research.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. v-assets.cdnsw.com [v-assets.cdnsw.com]

- 5. Stability studies on florfenicol using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

Navigating the Landscape of ent-Florfenicol-d3: A Technical Guide for Researchers

For Immediate Release

In the realm of pharmaceutical research and drug development, particularly in the context of veterinary medicine and food safety, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable analytical results. This technical guide provides an in-depth overview of ent-Florfenicol-d3 , a deuterated analog of the synthetic antibiotic Florfenicol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at supplier specifications, experimental applications, and the underlying biochemical mechanisms.

Core Specifications and Chemical Properties

This compound is the enantiomer of Florfenicol-d3, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Florfenicol in various biological matrices.

Table 1: General Specifications for this compound

| Parameter | Specification | Source |

| Chemical Name | 2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide | Clearsynth[1] |

| Synonyms | rel-Florfenicol-d3 | Clearsynth[1] |

| CAS Number | 1217619-10-7 | Clearsynth[1], Pharmaffiliates |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | Clearsynth[1], Pharmaffiliates |

| Molecular Weight | 361.23 g/mol | Clearsynth[1], Pharmaffiliates |

| Storage | Refrigerator (2-8°C) for long-term storage | Clearsynth[1] |

Table 2: Example Quantitative Data (from ent-Florfenicol Amine-d3 CoA)

| Parameter | Example Value | Source |

| Appearance | White to off-white (Solid) | MedchemExpress[2] |

| Purity (HPLC) | 97.29% | MedchemExpress[2] |

| Isotopic Enrichment | 98.8% | MedchemExpress[2] |

| Isotopic Distribution | d0=0.02%, d2=3.65%, d3=96.33% | MedchemExpress[2] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Florfenicol, the non-deuterated parent compound of this compound, exerts its antibacterial effect by targeting and inhibiting protein synthesis in susceptible bacteria. This mechanism is crucial for its efficacy as a broad-spectrum antibiotic in veterinary applications.

The primary target of Florfenicol is the 50S ribosomal subunit of bacteria. By binding to this subunit, Florfenicol effectively blocks the peptidyl transferase step of protein elongation. This action prevents the formation of peptide bonds and ultimately halts the synthesis of essential bacterial proteins, leading to the inhibition of bacterial growth and replication.

Experimental Protocols: Application as an Internal Standard

The principal application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to the analyte of interest, Florfenicol, ensures it behaves similarly during sample extraction, cleanup, and chromatographic separation, while its mass difference allows for its distinct detection by the mass spectrometer. This corrects for variability and matrix effects, leading to more accurate and precise quantification.

General Workflow for Analyte Quantification

The use of this compound as an internal standard is a critical component of the analytical workflow for determining Florfenicol concentrations in biological samples.

References

An In-depth Technical Guide to the Metabolism of Florfenicol to Florfenicol Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florfenicol, a broad-spectrum synthetic antibiotic, is extensively used in veterinary medicine. Its metabolism is a critical aspect of its pharmacology and toxicology, with florfenicol amine being the principal metabolite. Understanding the transformation of florfenicol to florfenicol amine is essential for pharmacokinetic studies, residue analysis, and ensuring food safety. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic processes, and analytical methodologies pertinent to the conversion of florfenicol to florfenicol amine. It includes detailed experimental protocols, a compilation of quantitative data, and visual representations of the metabolic and experimental workflows to support researchers in this field.

Introduction

Florfenicol is a fluorinated derivative of thiamphenicol, characterized by its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary metabolic transformation in animals involves the hydrolysis of the dichloroacetamide group to form florfenicol amine.[2] This metabolite is often used as a marker residue for monitoring florfenicol use in food-producing animals.[3] The metabolic conversion is a key determinant of the drug's pharmacokinetic profile and the depletion of its residues from edible tissues.

Metabolic Pathway of Florfenicol to Florfenicol Amine

The biotransformation of florfenicol to florfenicol amine is a multi-step process that can proceed through several intermediate metabolites. The primary pathway involves the hydrolysis of the amide bond of the dichloroacetyl moiety. Other metabolites, such as florfenicol alcohol and florfenicol oxamic acid, can also be formed, which are then further metabolized to florfenicol amine.[4]

Caption: Metabolic pathway of florfenicol to florfenicol amine.

Enzymatic Conversion

The hydrolysis of the amide bond in florfenicol is primarily mediated by enzymes in the liver.

-

Cytochrome P450 (CYP) Enzymes: Studies have indicated the involvement of CYP enzymes, particularly the CYP3A subfamily, in the metabolism of florfenicol.[5][6] These enzymes can contribute to the initial steps of biotransformation that lead to the formation of intermediates, which are subsequently converted to florfenicol amine.

-

Hydrolases and Amidases: A bacterial hydrolase, EstDL136, has been identified to possess promiscuous amidase activity capable of directly cleaving the dichloroacetamide group of florfenicol to yield florfenicol amine.[7][8][9] While this enzyme is of bacterial origin, it demonstrates a potential enzymatic mechanism for this conversion. Endogenous esterases or amidases in animal tissues are also likely involved in this hydrolytic process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of florfenicol and florfenicol amine in various animal species.

Table 1: Analytical Method Performance for Florfenicol and Florfenicol Amine

| Matrix | Analytical Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference(s) |

| Bovine Tissues | LC-MS/MS | 0.0005 | 0.01 | 93-104 | [10] |

| Swine Muscle | LC-MS/MS | - | - | ~100 | [11] |

| Chicken Tissues | UPLC-MS/MS | 20 | 22.6-25.4 | 87.08-112.83 | [3] |

| Fish Tissues | HPLC | 20-50 | - | 94-107 | [12][13] |

| Eggs | LC-ESI/MS/MS | 0.04-0.5 | 0.1-1.5 | 90.84-108.23 | |

| Bull Serum & Seminal Plasma | UHPLC-MS/MS | - | 0.002-0.05 | - | [2] |

Table 2: Pharmacokinetic Parameters of Florfenicol in Various Animal Species (Oral Administration)

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference(s) |

| Donkeys | 30 | 0.13 | 0.68 | 5.92 | - | [14][15][16] |

| Rabbits | 20 | 7.96 | 0.90 | 1.42 | 76.23 | [17][18] |

| Chickens | 20 | 10.23 | 0.63 | 8.34 | 87 | [2] |

Table 3: Pharmacokinetic Parameters of Florfenicol Amine Following Florfenicol Administration (Oral)

| Species | Florfenicol Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference(s) |

| Donkeys | 30 | 0.08 | 0.72 | 15.95 | [14][15][16] |

| Rabbits | 20 | 3.38 | 2.10 | 2.35 | [17][18] |

Table 4: Florfenicol and Florfenicol Amine Residue Levels in Tissues

| Species | Tissue | Florfenicol Concentration (µg/kg) | Florfenicol Amine Concentration (µg/kg) | Time Post-Treatment | Reference(s) |

| Fish (10°C) | Muscle | 1800 | 7270 | 24 hours | |

| Fish (10°C) | Skin | 690 | 6350 | 24 hours | |

| Fish (5°C) | Muscle | 4300 | 2810 | 24 hours | |

| Fish (5°C) | Skin | 970 | 1600 | 24 hours | |

| Chickens | Kidney | 119.34 | 60.67 | 7 days | [2] |

| Chickens | Liver | 817.34 | 48.50 | 7 days | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of florfenicol metabolism. The following sections provide protocols for key experiments.

In Vitro Metabolism of Florfenicol using Liver Microsomes

This protocol outlines the procedure for assessing the metabolism of florfenicol to florfenicol amine using liver microsomes, which contain a high concentration of CYP enzymes.[7][19][20]

Materials:

-

Florfenicol standard solution

-

Liver microsomes (from the species of interest)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., chloramphenicol or a deuterated florfenicol amine)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes, and florfenicol standard solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of florfenicol amine and the degradation of florfenicol.

Cytochrome P450 Inhibition Assay

This assay helps to identify the specific CYP isoforms involved in florfenicol metabolism by using known inhibitors.

Materials:

-

Florfenicol

-

Liver microsomes

-

NADPH regenerating system

-

Specific CYP isoform inhibitors (e.g., ketoconazole for CYP3A4)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: Prepare multiple reaction mixtures as described in the in vitro metabolism protocol. To each reaction, add a specific CYP inhibitor at a known concentration. Include a control reaction with no inhibitor.

-

Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor and buffer at 37°C for 10-15 minutes to allow for the inhibitor to interact with the enzymes.

-

Substrate Addition: Add florfenicol to the pre-incubated mixture.

-

Initiation and Incubation: Start the reaction by adding the NADPH regenerating system and incubate at 37°C for a fixed time (e.g., 60 minutes).

-

Termination and Sample Preparation: Stop the reaction and prepare the samples for analysis as described previously.

-

Analysis: Analyze the samples by LC-MS/MS. A significant reduction in the formation of florfenicol amine in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolic pathway.

Analysis of Florfenicol and Florfenicol Amine in Animal Tissues by LC-MS/MS

This protocol details a common method for the extraction and quantification of florfenicol and florfenicol amine from edible tissues.[3][10][12]

1. Sample Preparation (Acid Hydrolysis):

-

Homogenize 2-5 g of tissue.

-

Add a known amount of internal standard.

-

Add 6 M hydrochloric acid and incubate at 95-100°C for 2-4 hours to convert florfenicol and its metabolites to florfenicol amine.

-

Cool the sample and adjust the pH to >11 with a strong base (e.g., 50% NaOH).

2. Extraction (Liquid-Liquid Extraction or QuEChERS):

-

LLE: Add an organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers. Collect the organic layer.

-

QuEChERS: Add acetonitrile and a salt mixture (e.g., MgSO₄, NaCl), vortex, and centrifuge.

3. Cleanup (Solid-Phase Extraction - SPE):

-

Pass the extracted sample through an appropriate SPE cartridge (e.g., Oasis MCX) to remove interfering substances.

-

Wash the cartridge and elute the analytes with a suitable solvent.

4. Final Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (often with additives like formic acid or ammonium acetate).

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in both positive (for florfenicol amine) and negative (for florfenicol) ion modes. Use Multiple Reaction Monitoring (MRM) for quantification.

Caption: Experimental workflow for tissue residue analysis.

Conclusion

The metabolic conversion of florfenicol to florfenicol amine is a fundamental process influencing the drug's efficacy, safety, and regulatory monitoring. This guide has provided an in-depth overview of the metabolic pathways, the enzymes involved, and detailed experimental protocols for its study. The summarized quantitative data offers a valuable resource for comparative analysis. By utilizing the information and methodologies presented herein, researchers, scientists, and drug development professionals can advance their understanding of florfenicol metabolism and contribute to the safe and effective use of this important veterinary antibiotic.

References

- 1. Plasma and tissue depletion of florfenicol and florfenicol-amine in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Florfenicol, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Simultaneous determination of residues of florfenicol and the metabolite florfenicol amine in fish tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 10. Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Florfenicol

Introduction

Deuterated florfenicol, specifically florfenicol-d3, is a stable isotope-labeled version of the broad-spectrum veterinary antibiotic, florfenicol. In this molecule, three hydrogen atoms on the methylsulfonyl group are replaced with deuterium atoms. This isotopic substitution results in a molecule with a slightly higher molecular weight, which is crucial for its primary application as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The use of florfenicol-d3 significantly enhances the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by compensating for matrix effects and variations during sample preparation.[3] This guide provides a comprehensive overview of the core physical and chemical properties, mechanism of action, and key experimental protocols relevant to deuterated florfenicol for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of deuterated florfenicol are comparable to its non-deuterated counterpart. The key distinction lies in the mass difference due to isotopic labeling. The properties of both compounds are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of Florfenicol-d3 and Florfenicol

| Property | Deuterated Florfenicol (Florfenicol-d3) | Florfenicol (Non-deuterated) | Source(s) |

|---|---|---|---|

| IUPAC Name | 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-(methyl-d3-sulfonyl)phenyl)propan-2-yl]acetamide | 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | [4][5] |

| Synonyms | (-)-Florfenicol-d3, SCH-25298-d3 | Nuflor, SCH 25298 | [1][5][6] |

| CAS Number | 2213400-85-0 | 73231-34-2 | [2][7] |

| Molecular Formula | C₁₂H₁₁D₃Cl₂FNO₄S | C₁₂H₁₄Cl₂FNO₄S | [2][7] |

| Molecular Weight | 361.23 g/mol | 358.21 g/mol | [7] |

| Appearance | Powder | White to off-white powder or crystalline powder | [7] |

| Melting Point | Not explicitly reported | 152 - 156 °C | [7] |

| Boiling Point | Not explicitly reported | 617 - 619 °C | [7] |

| Solubility | Slightly soluble in DMSO, DMF, Methanol | Soluble in DMSO (~50 mg/ml), DMF (~30 mg/ml), Ethanol (~14 mg/ml). Sparingly soluble in water (~1.3 mg/ml). | [2][6][8] |

| Isotopic Purity | ≥98 atom % D | N/A | |

| Chemical Purity | ≥98% (CP) | 98 - 101% | [7] |

| Storage Temperature | -20°C or 2-8°C | Room Temperature or -20°C | [2][6][7] |

| Mass Shift | M+3 | N/A | |

Mechanism of Action

Florfenicol is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[9] Its mechanism is analogous to that of chloramphenicol and thiamphenicol.[10][11] The drug binds to the 50S subunit of the bacterial 70S ribosome, specifically targeting the peptidyl transferase center.[12][13] This action blocks the crucial step of peptide bond formation, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[10][14] The presence of a fluorine atom instead of a hydroxyl group at the C-3 position provides resistance to inactivation by chloramphenicol acetyltransferase (CAT) enzymes, which is a common mechanism of bacterial resistance to chloramphenicol.[12]

Experimental Protocols

Synthesis of Deuterated Florfenicol

A common method for preparing stable-isotope labeled florfenicol involves a multi-step chemical process starting from non-labeled florfenicol.[15] The process is designed to be efficient with a high yield and purity.[15]

Methodology:

-

Hydrolysis: Florfenicol is first hydrolyzed under alkaline conditions. This step removes the dichloroacetyl group to yield florfenicol amine, the primary metabolite of florfenicol.[2][15]

-

Hydrogen-Deuterium Exchange: The resulting florfenicol amine undergoes a hydrogen-deuterium exchange reaction. This is typically performed under alkaline conditions in the presence of a deuterium source, such as deuterium oxide (D₂O), to replace the three protons on the methylsulfonyl group with deuterium atoms, forming florfenicol amine-d3.[15]

-

Acylation: Finally, the deuterated florfenicol amine-d3 is acylated to re-introduce the dichloroacetyl group. This step yields the final product, florfenicol-d3, with a high chemical and isotopic purity (typically ≥98%).[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Florfenicol | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US20090062397A1 - Compounds and methods for enhancing solubility of florfenicol and structurally-related antibiotics using cyclodextrins - Google Patents [patents.google.com]

- 9. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Description, Bioactivity and Application of Florfenicol_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. marketing.hipra.com [marketing.hipra.com]

- 13. Florfenicol | 73231-34-2 [chemicalbook.com]

- 14. Florfenicol [sitem.herts.ac.uk]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Navigating the Laboratory Landscape: A Technical Guide to ent-Florfenicol-d3 Storage and Handling

For researchers, scientists, and drug development professionals, the proper storage and handling of isotopically labeled compounds are paramount to ensuring experimental integrity, safety, and the longevity of these valuable reagents. This in-depth technical guide provides a comprehensive overview of the core principles for the storage and handling of ent-Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic, florfenicol.

This guide synthesizes available data to offer best-practice recommendations. While specific data for this compound is limited, information from its non-deuterated parent compound, florfenicol, and its amine metabolite, ent-Florfenicol amine-d3, provides a strong foundation for safe and effective laboratory protocols.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The primary recommendation for long-term storage is refrigeration.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Form | Recommended Storage Temperature | Additional Notes |

| This compound | Solid | 2-8°C [1] | For long-term storage. |

| ent-Florfenicol amine-d3 | Solid | -20°C | Stored under nitrogen.[2] |

| ent-Florfenicol amine-d3 | In Solvent | -80°C for 6 months; -20°C for 1 month | Stored under nitrogen.[2] |

| Florfenicol | Solid | Below 25°C | Store in a cool, dry place away from light and moisture in airtight containers. |

Safe Handling and Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on guidelines for florfenicol and its analogues, is recommended. Standard laboratory best practices for handling chemical compounds should be strictly followed.

Table 2: Personal Protective Equipment (PPE) for Handling Florfenicol Analogues

| Protection Type | Specific Equipment | Purpose |

| Eye and Face Protection | Safety glasses with side-shields or goggles. | Protects against dust and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoid inhalation of dust or aerosols. |

| Hand Protection | Protective gloves. | To avoid direct contact with skin. |

Handle the substance in accordance with good industrial hygiene and safety practices. Avoid the formation of dust and aerosols.

Experimental Workflow for Safe Handling

A systematic workflow is essential for minimizing risk and ensuring the accurate and safe use of this compound.

Workflow for the safe handling of this compound.

Stability Profile

Disposal Considerations

All waste materials, including unused this compound and contaminated consumables, should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Emergency Procedures

In the event of exposure, follow standard first-aid protocols for chemical contact.

Table 3: First-Aid Measures for Exposure to Florfenicol Analogues

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. Seek medical attention if breathing is difficult. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

This guide is intended for informational purposes for research use only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date safety information and institutional guidelines before handling any chemical compound.

References

Methodological & Application

Application Note: Quantitative Determination of Florfenicol in Biological Matrices using ent-Florfenicol-d3 as an Internal Standard by LC-MS/MS

Introduction

Florfenicol is a broad-spectrum antibiotic extensively used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Monitoring its residue levels and studying its pharmacokinetics in biological matrices are crucial for ensuring food safety and optimizing therapeutic regimens.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of florfenicol, utilizing its deuterated analog, ent-Florfenicol-d3, as an internal standard to ensure accuracy and precision.[5][6]

Principle

This method employs a simple protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] The use of this compound, a stable isotope-labeled internal standard, compensates for variability in sample preparation and matrix effects, leading to reliable quantification.[5][6]

Experimental Protocols

1. Standard and Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of florfenicol and a 100 µg/mL stock solution of this compound (Internal Standard, IS) in methanol.[1]

-

Working Solutions: Prepare a series of working solutions for calibration curves and quality control (QC) samples by serially diluting the stock solutions in acetonitrile.[1]

-

Sample Preparation:

-

Transfer 100 µL of the biological sample (e.g., serum, plasma) into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 µL of the this compound internal standard working solution (e.g., at 2 µg/mL in acetonitrile).

-

Add 80 µL of acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 30 seconds.[1]

-

Centrifuge at 21,000 x g for 10 minutes at 20°C.[1]

-

Transfer 20 µL of the supernatant to an LC vial containing 180 µL of ultra-pure water.[1]

-

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: UHPLC system

-

Column: C18 reversed-phase column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm)[1]

-

Mobile Phase: A gradient elution program using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[7][8]

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Injection Volume: Typically 1-5 µL.

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for florfenicol.[9]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both florfenicol and this compound.

-

Quantitative Data Summary

The performance of LC-MS/MS methods for florfenicol analysis is summarized in the tables below. These values are compiled from various studies and represent typical method performance characteristics.

Table 1: LC-MS/MS Method Performance for Florfenicol Analysis

| Parameter | Typical Value | Reference |

| Linearity (R²) | >0.99 | [1][3][10] |

| Recovery (%) | 76.12 - 109.57 | [4][9] |

| Precision (%RSD) | <15 | [1][4] |

| Limit of Detection (LOD) | 0.005 - 20 µg/kg | [3][4] |

| Limit of Quantification (LOQ) | 0.02 - 24.4 µg/kg | [3][4] |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of florfenicol.

Diagram 2: Metabolic Pathway of Florfenicol

Caption: Metabolic conversion of Florfenicol to Florfenicol Amine.

References

- 1. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-laboratory validation of an LC-MS/MS method for determining florfenicol (FF) and florfenicol amine (FFA) residues in chicken feathers and application to a residue-depletion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 10. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Florfenicol Analysis: Utilizing ent-Florfenicol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals: A Detailed Application Note and Protocol for the accurate quantification of florfenicol and its metabolites.

In the realm of analytical chemistry, particularly within pharmaceutical and veterinary drug development, the precision and reliability of quantitative analysis are paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving accurate quantification of therapeutic agents and their metabolites in complex biological matrices.[1][2] This document provides detailed application notes and protocols for the use of ent-Florfenicol-d3 as an internal standard for the analysis of the broad-spectrum antibiotic florfenicol and its primary metabolite, florfenicol amine.

This compound is the deuterated enantiomer of florfenicol amine, a major metabolite of florfenicol.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to co-elute during chromatography and exhibit similar ionization and fragmentation behavior in the mass spectrometer. This crucial characteristic enables it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thus ensuring a high degree of accuracy and precision in the final quantification.[1][2]

Core Applications:

The primary application of this compound lies in its use as an internal standard for the quantitative analysis of florfenicol and florfenicol amine in various biological and environmental samples.[3] Key research areas include:

-

Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of florfenicol.

-

Drug Metabolism Research: Precise measurement of the formation and elimination of florfenicol amine.

-

Residue Analysis: Monitoring of florfenicol residues in animal-derived food products to ensure food safety and adherence to regulatory limits.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of florfenicol and florfenicol amine using a deuterated internal standard like this compound. These values are representative of typical LC-MS/MS methods and should be optimized for specific instrumentation and matrices.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Ionization Mode |

| Florfenicol | 355.9 | 335.9 | 40 | 8 | Negative ESI |

| 355.9 | 185.0 | 40 | 18 | ||

| Florfenicol Amine | 248.0 | 130.0 | 40 | 21 | Positive ESI |

| Florfenicol-d3 (Internal Standard) | 358.9 | 338.9 | 40 | 8 | Negative ESI |

| 358.9 | 185.0 | 40 | 18 |

Note: The MRM transitions for Florfenicol-d3 are inferred from the transitions for Florfenicol, accounting for the mass difference due to deuterium labeling. The fragmentation pattern is expected to be highly similar.

Table 2: Method Validation Parameters

| Parameter | Florfenicol | Florfenicol Amine |

| Linearity Range (µg/mL) | 0.05 - 10 | 0.002 - 200 (in serum) |

| Correlation Coefficient (R²) | >0.99 | >0.99 |

| Accuracy (Bias %) | Within ±15% | Within ±15% |

| Precision (CV%) | <15% | <15% |

| Limit of Detection (LOD) | 0.04 - 0.5 µg/kg (in eggs) | Not explicitly found for this compound methods |

| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/kg (in eggs) | Not explicitly found for this compound methods |

Data compiled from representative studies.[4][5][6]

Experimental Protocols

The following are detailed protocols for the preparation of standards and samples, and the subsequent LC-MS/MS analysis for the quantification of florfenicol and florfenicol amine using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Stock Solutions:

-

Working Solutions:

-

Create a series of working solutions for calibration curves and quality control (QC) samples by serially diluting the florfenicol and florfenicol amine stock solutions in acetonitrile.[1][5]

-

Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 2 µg/mL) in acetonitrile.[5]

-

Sample Preparation (Protein Precipitation Method for Serum/Plasma)

-

Transfer 100 µL of the biological sample (e.g., serum, plasma) into a 1.5 mL microcentrifuge tube.[5]

-

Add 20 µL of the this compound internal standard working solution (e.g., at 2 µg/mL).[5]

-

Add 80 µL of cold acetonitrile to precipitate proteins.[1][5]

-

Vortex the mixture vigorously for 30 seconds.[5]

-

Carefully transfer 20 µL of the supernatant to an LC vial.[1][5]

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[5][7]

-

Mobile Phase: A gradient elution program using a mixture of water (A) and acetonitrile (B), both with a suitable modifier like 0.1% formic acid to improve ionization.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 30-40°C, to ensure reproducible retention times.[3][5]

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used.[3] Florfenicol is often analyzed in negative ion mode, while florfenicol amine is analyzed in positive ion mode.[3][5]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][3]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard as detailed in Table 1.

-

Data Analysis

-

Plot the peak area ratio of the analyte (florfenicol or florfenicol amine) to the internal standard (this compound) against the concentration of the calibration standards.[1]

-

Apply a linear least-squares regression model to the calibration curve.[1]

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizations

The following diagram illustrates the logical workflow for the quantitative analysis of florfenicol and its metabolites using this compound as an internal standard.

As this compound is a synthetic analytical tool, it does not have a biological signaling pathway. The diagram above illustrates its central role in the analytical workflow.

By adhering to these detailed protocols and understanding the principles of using a stable isotope-labeled internal standard, researchers can achieve highly accurate and reproducible quantification of florfenicol and its metabolites, leading to robust and reliable data in drug development and food safety monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cris.unibo.it [cris.unibo.it]

Application Note: Determination of Florfenicol in Bovine Milk by LC-MS/MS Using ent-Florfenicol-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of florfenicol in bovine milk. The procedure utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, ent-Florfenicol-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable monitoring of florfenicol residues in bovine milk.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol, widely used in veterinary medicine to treat bacterial infections in cattle.[1][2] The presence of antibiotic residues in milk is a significant concern for public health and the dairy industry. Regulatory bodies worldwide have established maximum residue limits (MRLs) for florfenicol in food products of animal origin. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of florfenicol in milk to ensure compliance with these regulations and safeguard consumer health.

This application note describes a highly selective and sensitive LC-MS/MS method for the determination of florfenicol in bovine milk. The method employs a straightforward liquid-liquid extraction for sample cleanup and utilizes this compound as an internal standard to achieve accurate quantification.

Experimental

Materials and Reagents

-

Florfenicol standard (analytical grade)

-